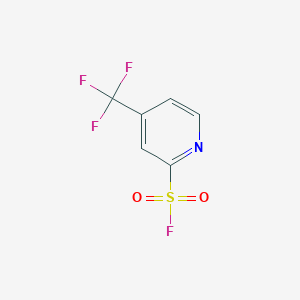

4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfonyl fluoride functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method includes the trifluoromethylation of 4-iodopyridine using a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The resulting 4-(trifluoromethyl)pyridine is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to yield the desired sulfonyl fluoride derivative .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. High-temperature vapor-phase reactions with transition metal catalysts, such as iron fluoride, can be employed for large-scale synthesis . These methods ensure the production of high-purity 4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines and alcohols, typically reacting under mild conditions with a base such as triethylamine.

Suzuki-Miyaura Coupling: Typical conditions involve the use of palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent.

Major Products Formed:

Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is utilized in the development of pharmaceutical agents due to its ability to modify biological targets through covalent bonding. Sulfonyl fluorides, including 4-(trifluoromethyl)pyridine-2-sulfonyl fluoride, serve as electrophilic reagents that can selectively react with nucleophiles such as amino acids in proteins, leading to potential therapeutic applications .

Case Study: Protein Modifiers

- Research has demonstrated that sulfonyl fluorides can act as covalent protein modifiers, which are crucial for studying protein function and developing inhibitors for various enzymes .

Agrochemical Development

In agrochemistry, derivatives of trifluoromethylpyridine have shown promise as herbicides and insecticides. The unique properties conferred by the trifluoromethyl group enhance the efficacy of these compounds in pest control.

Key Applications:

- Pesticides : Compounds like sulfoxaflor, derived from this compound, have been developed to target sap-feeding pests effectively .

- Herbicides : The compound has been incorporated into herbicides that inhibit specific biochemical pathways in weeds, demonstrating improved selectivity and lower toxicity to crops compared to traditional chemicals .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to other related compounds:

| Compound Name | Application Area | Key Features | Notable Products |

|---|---|---|---|

| This compound | Medicinal & Agrochemical | Electrophilic reactivity; enhances bioavailability | Sulfoxaflor (insecticide) |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Herbicides | High demand for crop protection | Fluazinam (fungicide) |

| 6-(Trifluoromethyl)pyridine | Insecticides | Superior pest control properties | Pyridalyl (insecticide) |

Mécanisme D'action

The mechanism of action of 4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride involves its reactivity towards nucleophiles, leading to the formation of stable sulfonamide bonds. The trifluoromethyl group imparts electron-withdrawing properties, enhancing the compound’s reactivity and stability. This compound can interact with various molecular targets, including enzymes and receptors, through covalent modification or non-covalent interactions .

Comparaison Avec Des Composés Similaires

2-(Trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine with similar reactivity but different positional isomerism.

4-(Trifluoromethyl)pyrrolidines: Compounds containing both trifluoromethyl and pyrrolidine groups, used in similar applications.

Uniqueness: 4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is unique due to the presence of both trifluoromethyl and sulfonyl fluoride groups, which confer distinct reactivity and stability. This combination makes it particularly valuable in the synthesis of bioactive molecules and materials with specialized properties .

Activité Biologique

4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The incorporation of trifluoromethyl and sulfonyl groups in its structure is believed to enhance its pharmacological properties, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C7H4F3N1O2S

- CAS Number : 2241138-79-2

- Molecular Weight : 227.17 g/mol

The compound features a pyridine ring substituted with a trifluoromethyl group and a sulfonyl fluoride group, which contribute to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and molecular stability, while the sulfonyl fluoride can participate in nucleophilic substitution reactions, potentially leading to enzyme inhibition or modulation of signaling pathways .

Antimicrobial Activity

Research indicates that compounds containing sulfonyl groups exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate effective antibacterial activity against various strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 4.88 µg/mL |

| B. mycoides | 5.00 µg/mL |

| C. albicans | 6.00 µg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines, including A549 (lung), HCT116 (colon), and HepG2 (liver). Notable results include:

| Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin) |

|---|---|---|

| A549 | 22.4 | 52.1 |

| HCT116 | 17.8 | 52.1 |

| HepG2 | 12.4 | 52.1 |

These results indicate that the compound exhibits superior activity compared to the standard chemotherapeutic agent Doxorubicin, particularly against HCT116 and HepG2 cell lines .

Case Studies

- Study on Antibacterial Properties : A series of urea derivatives containing the sulfonyl group were synthesized and tested for antibacterial activity. The results indicated that compounds with similar structural features to this compound showed promising results against Gram-negative bacteria such as E. coli, suggesting potential for further development as antibiotics .

- Cancer Cell Line Evaluation : In a comparative study, various derivatives were tested against multiple cancer cell lines, revealing that modifications in the trifluoromethyl and sulfonyl groups significantly impacted the cytotoxicity profiles of these compounds, with some derivatives outperforming established cancer treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(trifluoromethyl)pyridine-2-sulfonyl fluoride?

- Methodological Answer : The compound can be synthesized via sulfonyl fluoride activation using reagents like aryl iminosulfur oxydifluorides (AISF) in the presence of a base (e.g., DBU) and a solvent such as THF. Reaction optimization should focus on temperature control (room temperature) and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to AISF) to achieve yields >75%. Purification via column chromatography (silica gel, EtOAc/heptane) is recommended .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use 19F NMR to confirm the trifluoromethyl group (δ≈−60 to -70 ppm) and 1H NMR to verify pyridine ring protons (δ≈7.5−8.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (expected m/z for C7H4F4NO2S: ~266.0).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis is ideal .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation.

- Ventilation : Conduct reactions in a fume hood due to potential toxic gas release (e.g., SO2) during hydrolysis.

- First Aid : Immediate rinsing with water for skin contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of the sulfonyl fluoride moiety in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfonyl fluoride, accelerating nucleophilic attacks (e.g., by amines or alcohols). Comparative studies with non-fluorinated analogs (e.g., methyl or hydrogen substituents) show 2–3x faster reaction kinetics in forming sulfonamides or sulfonate esters. Computational DFT studies can model charge distribution to rationalize this effect .

Q. What strategies resolve discrepancies in reaction yields when using this compound in multi-step syntheses?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or 19F NMR to detect hydrolyzed sulfonic acid derivatives (common side products).

- Moisture Control : Employ anhydrous solvents (e.g., THF over DCM) and molecular sieves to minimize hydrolysis.

- Temperature Optimization : Lower reaction temperatures (0–5°C) reduce side reactions in moisture-sensitive steps .

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model the Fukui electrophilicity index to identify reactive sites on the pyridine ring.

- Docking Studies : Simulate interactions with catalytic systems (e.g., palladium complexes) to predict coupling sites (C-2 vs. C-4 positions).

- Experimental Validation : Compare computational predictions with Suzuki-Miyaura coupling results using aryl boronic acids .

Q. Key Research Considerations

- Contradictions in Data : Discrepancies in hydrolysis rates between studies may arise from solvent polarity or trace moisture. Replicate experiments under strictly anhydrous conditions to validate results .

- Advanced Applications : Explore the compound’s utility in synthesizing fluorinated polymers or covalent inhibitors targeting cysteine proteases, leveraging its hydrolytic stability compared to sulfonyl chlorides .

Propriétés

IUPAC Name |

4-(trifluoromethyl)pyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO2S/c7-6(8,9)4-1-2-11-5(3-4)14(10,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNADZOZBEUSXGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.